molecular formula C18H17ClINO3 B8521624 methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate

Cat. No.: B8521624
M. Wt: 457.7 g/mol
InChI Key: MTTZVVSMZZBSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate is a complex organic compound with a unique structure that includes chloro, dimethylphenyl, acetylamino, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate typically involves multiple steps:

    Formation of the 3,5-dimethylphenylacetyl chloride: This can be achieved by reacting 3,5-dimethylphenylacetic acid with thionyl chloride under reflux conditions.

    Acylation Reaction: The 3,5-dimethylphenylacetyl chloride is then reacted with 4-chloro-2-amino-5-iodobenzoic acid in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products

    Substitution: Formation of new compounds with different substituents.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester
  • 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-5-bromo-benzoic acid methyl ester
  • 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-5-fluoro-benzoic acid methyl ester

Uniqueness

The presence of the iodo group in methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate makes it unique compared to its analogs with different halogen substituents. The iodo group can participate in unique interactions and reactions that are not possible with other halogens, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C18H17ClINO3

Molecular Weight

457.7 g/mol

IUPAC Name

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate

InChI

InChI=1S/C18H17ClINO3/c1-10-4-11(2)6-12(5-10)7-17(22)21-16-9-14(19)15(20)8-13(16)18(23)24-3/h4-6,8-9H,7H2,1-3H3,(H,21,22)

InChI Key

MTTZVVSMZZBSCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)I)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-chloro-5-iodo-benzoic acid methyl ester (2.26 g in 25 mL dichloroethane) was added (3,5-dimethylphenyl) acetyl chloride (1.2 g in 15 mL dichloroethane) and the mixture heated to 75° C. on an oil bath. After 3 hours, the reaction was cooled and the solvent removed in vacuo. The title compound was isolated by crystallization from methanol (2.7 g).
Quantity
25 mL
Type
reactant
Reaction Step One
Name
(3,5-dimethylphenyl) acetyl chloride
Quantity
15 mL
Type
reactant
Reaction Step One

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